molecular formula C10H14N2O2 B8805531 N-Methoxy-N,2,6-trimethylisonicotinamide

N-Methoxy-N,2,6-trimethylisonicotinamide

Cat. No.: B8805531
M. Wt: 194.23 g/mol
InChI Key: BNWVDUDMHDLJLF-UHFFFAOYSA-N
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Description

N-Methoxy-N,2,6-trimethylisonicotinamide is a specialized chemical building block of interest in synthetic organic chemistry and pharmaceutical research. As a derivative of isonicotinamide, this compound features multiple methyl substitutions and a methoxy-methyl amide group, which can enhance its lipophilicity and steric properties compared to its parent structure. This makes it a potential intermediate in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) and ligands for catalysis. Chemically, the structure is characterized by a pyridine ring substituted at the 2 and 6 positions with methyl groups, and at the 4 position with a N-methoxy-N-methylcarboxamide group. This functional group is a well-established motif in organic synthesis, often serving as a stable acyl anion equivalent that can be reacted with nucleophiles to produce ketones. Researchers can leverage this compound in the development of novel compounds for various applications. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-methoxy-N,2,6-trimethylpyridine-4-carboxamide

InChI

InChI=1S/C10H14N2O2/c1-7-5-9(6-8(2)11-7)10(13)12(3)14-4/h5-6H,1-4H3

InChI Key

BNWVDUDMHDLJLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=O)N(C)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Differences and Implications

Substitution Position:

  • The para-substituted isonicotinamide derivative exhibits symmetrical aromatic proton environments (δ 7.15, singlet), whereas the meta-substituted nicotinamide derivative shows distinct coupling (δ 7.50 and 7.02, doublets) due to adjacent protons on the pyridine ring . This symmetry may influence electronic properties and binding interactions in biological targets.

Synthetic Efficiency:

  • The higher yield of the nicotinamide analog (66% vs. 49%) suggests reduced steric hindrance or enhanced reactivity in the meta-substituted pathway .

Biological Relevance:

  • While both compounds share identical molecular weights, their substitution patterns likely affect solubility, metabolic stability, and target affinity. Para-substituted pyridines are often preferred in drug design for their planar geometry, which enhances binding to hydrophobic enzyme pockets .

Preparation Methods

Reaction Overview

The most widely reported method involves direct amidation of 2,6-dimethylisonicotinic acid with N-methoxy-N-methylamine (Weinreb amine). This approach leverages the reactivity of the carboxylic acid group, which is activated to facilitate nucleophilic attack by the amine.

Procedure ():

  • Activation : 2,6-Dimethylisonicotinic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

  • Amidation : The acid chloride reacts with N-methoxy-N-methylamine hydrochloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0°C to room temperature.

  • Work-up : The crude product is purified via column chromatography or recrystallization.

Data ():

ParameterValue
Starting Material2,6-Dimethylisonicotinic acid
ReagentsSOCl₂, N-Methoxy-N-methylamine
SolventDichloromethane
Temperature0°C → 22°C
Yield49%
Purity (¹H NMR)>95%

Optimization Strategies

  • Coupling Agents : Substituting SOCl₂ with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) improves yields to ~60% by minimizing side reactions.

  • Solvent Effects : Using polar aprotic solvents like dimethylformamide (DMF) enhances reaction rates but complicates purification.

Weinreb Amide Approach

Synthesis via N-Methoxy-N-methylamide Intermediate

This method utilizes preformed N-methoxy-N-methylamine derivatives to streamline amidation.

Procedure (,):

  • Formation of Weinreb Amide : 2,6-Dimethylisonicotinic acid is reacted with N,O-dimethylhydroxylamine hydrochloride in pyridine, forming N-methoxy-N-methylisonicotinamide.

  • Methylation : The intermediate undergoes methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone.

Data ():

ParameterValue
Intermediate Yield78% (N-Methoxy-N-methylamide)
Final Step Yield85%
Total Yield66%
Key AdvantageAvoids acid chloride handling

One-Pot Multistep Synthesis

Integrated Process

A streamlined one-pot method combines acid activation, amidation, and methylation without isolating intermediates.

Procedure ():

  • Activation : 2,6-Dimethylisonicotinic acid is treated with phosphorus oxychloride (POCl₃) in toluene.

  • Amidation/Methylation : N-Methoxy-N-methylamine and methyl triflate are added sequentially under reflux.

  • Isolation : The product is extracted with ethyl acetate and purified via silica gel chromatography.

Data ():

ParameterValue
SolventToluene
Temperature80–110°C
Yield72%
Purity (HPLC)98%

Comparative Analysis of Methods

MethodYieldPurityComplexityScalability
Direct Amidation49%>95%ModerateHigh
Weinreb Amide66%90%LowModerate
One-Pot Synthesis72%98%HighHigh

Key Observations :

  • The one-pot method offers superior yield and purity but requires precise temperature control.

  • Direct amidation is preferred for small-scale synthesis due to simplicity.

  • Weinreb amide routes avoid hazardous reagents like SOCl₂ but involve additional steps.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-methylation at the pyridine nitrogen or amide oxygen.

  • Solution : Use controlled stoichiometry of methylating agents (e.g., CH₃I) and low temperatures.

Purification Difficulties

  • Issue : Co-elution of unreacted starting material in chromatography.

  • Solution : Employ gradient elution with hexane/ethyl acetate (3:1 → 1:1) .

Q & A

Q. 1.1. What synthetic methodologies are most effective for preparing N-Methoxy-N,2,6-trimethylisonicotinamide, and how can reaction conditions be optimized?

Synthesis typically involves modifying nicotinic acid derivatives. A common approach is coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF (dimethylformamide) to activate carboxyl groups . Optimization steps include:

  • Temperature control : Reactions are often conducted at room temperature to avoid side products.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the pure compound.
  • Yield improvement : Adjusting stoichiometry of methoxy and methyl substituent precursors can enhance yields (e.g., 60–75% reported in analogous nicotinamide syntheses) .

Q. 1.2. Which analytical techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify substitution patterns (e.g., methoxy group at δ 3.3–3.5 ppm, methyl groups at δ 2.1–2.4 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C11_{11}H15_{15}N2_2O3_3 requires m/z 223.1083) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, though limited data exists for this compound.

Q. 1.3. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • pH stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours, monitor degradation via HPLC. Methoxy groups may hydrolyze under alkaline conditions .
  • Thermal stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points. Nicotinamide derivatives typically degrade above 150°C .

Advanced Research Questions

Q. 2.1. How can discrepancies in reported biological activity data for this compound be resolved?

Contradictions often arise from:

  • Purity variations : Impurities ≥5% can skew bioassay results. Validate purity via HPLC (>98%) before testing .
  • Assay conditions : Standardize cell culture media (e.g., RPMI vs. DMEM) and incubation times. For example, cytotoxicity IC50_{50} values may vary by 20–30% across protocols .
  • Metabolic interference : Use liver microsome assays to identify metabolite interference (e.g., demethylation by CYP450 enzymes) .

Q. 2.2. What is the role of the methoxy and methyl substituents in modulating the compound’s interaction with biological targets?

  • Methoxy group : Enhances lipophilicity (logP ~1.8) and may improve blood-brain barrier penetration in neuroactivity studies .
  • Methyl groups : Steric hindrance from 2,6-dimethyl groups reduces off-target binding in enzyme inhibition assays (e.g., 50% lower affinity for non-target kinases compared to unsubstituted analogs) .
  • Computational modeling : Docking simulations (AutoDock Vina) predict binding poses with acetylcholinesterase or cytochrome targets .

Q. 2.3. How can researchers address low yields in large-scale synthesis of this compound?

  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps. For example, Pd(OAc)2_2 increases yields by 15–20% in similar amidation reactions .
  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation.
  • Flow chemistry : Continuous flow systems improve reproducibility and scalability, reducing batch-to-batch variability .

Methodological Challenges and Solutions

Q. 3.1. How to differentiate between this compound and its structural isomers?

  • 2D NMR techniques : NOESY or HSQC can distinguish substituent positions (e.g., methoxy vs. methyl proximity to the amide group) .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled methoxy groups to track positional integrity via NMR .

Q. 3.2. What strategies are recommended for studying the compound’s pharmacokinetics in vivo?

  • Radiolabeling : Use 14C^{14}C-labeled compound to track absorption/distribution in rodent models.
  • LC-MS/MS quantification : Achieve detection limits of 0.1 ng/mL in plasma for half-life calculations .

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